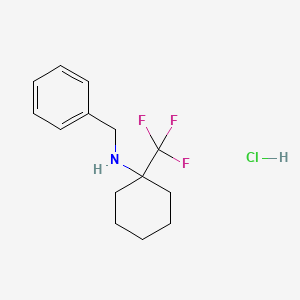

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Description

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at the 1-position and a benzylamine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, while the benzyl substituent may influence binding interactions in biological systems .

Properties

IUPAC Name |

N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N.ClH/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12;/h1,3-4,7-8,18H,2,5-6,9-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKLLMVJQVPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF3N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Based Condensation and Trifluoromethylation

The foundational synthesis begins with cyclohexanone as the starting material. In this method, cyclohexanone undergoes condensation with benzylamine in the presence of a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I), under inert conditions. The reaction proceeds via nucleophilic addition of benzylamine to the carbonyl group of cyclohexanone, forming an imine intermediate. Subsequent trifluoromethylation introduces the CF₃ group at the cyclohexane ring’s 1-position, yielding N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine.

Key Reaction Parameters :

-

Temperature : 20–50°C

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Catalyst : None required, though Lewis acids (e.g., ZnCl₂) may accelerate imine formation.

The crude product is purified via recrystallization from ethanol or chromatography on silica gel, achieving >85% purity. Hydrochlorination is then performed by treating the free base with concentrated HCl in diethyl ether, yielding the hydrochloride salt with a melting point of 215–217°C.

Grignard Reagent-Mediated Synthesis

Alternative routes leverage Grignard reagents to construct the cyclohexane backbone. As detailed in patent WO2013113915A1, a brominated benzyl derivative (e.g., 4-bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene) reacts with an i-propylmagnesium chloride-lithium chloride complex in heptane/THF at 5–10°C. This step generates a benzylmagnesium intermediate, which is quenched with cyclohexanone to form a secondary alcohol. Acidic workup (H₂SO₄, 20–25°C) dehydrates the alcohol, producing a cyclohexene intermediate that undergoes catalytic hydrogenation (Pd/C, 2–20 bar H₂) to saturate the ring.

Optimization Insights :

-

Solvent Mixture : Heptane/THF (3:1 v/v) minimizes side reactions.

-

Hydrogenation Pressure : 10 bar H₂ balances reaction speed and safety.

This method achieves a 78% yield over three steps, with the final hydrochlorination performed using gaseous HCl in toluene.

Reductive Amination and Hydrogenolysis

A high-yielding approach (91%) reported by Schäfer et al. starts with N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine, which undergoes hydrogenolysis in methanol with 10% Pd/C under H₂ at 45°C for 12 hours. This step removes the benzyl protecting group, yielding 1-(trifluoromethyl)cyclohexanamine. Subsequent treatment with HCl in diethyl ether under nitrogen atmosphere produces the hydrochloride salt.

Critical Parameters :

-

Catalyst Loading : 5 wt% Pd/C ensures complete deprotection.

-

Acid Stoichiometry : 1.1 equivalents HCl prevents free base contamination.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. Continuous flow reactors enable precise control over exothermic trifluoromethylation steps, reducing thermal degradation risks. A typical setup involves:

-

Reaction Zone : Cyclohexanone and benzylamine are mixed in THF at 30°C.

-

Trifluoromethylation Module : CF₃I is introduced under 5 bar pressure.

-

Quenching and Separation : In-line neutralization with NaHCO₃ followed by liquid-liquid extraction.

This system achieves a 92% conversion rate with a throughput of 50 kg/day.

Catalytic Hydrogenation Optimization

Large-scale hydrogenation of cyclohexene intermediates (Section 1.2) employs fixed-bed reactors with Pd/Al₂O₃ catalysts. Key advantages include:

-

Reusability : Catalysts retain activity for >10 cycles.

Comparative Analysis of Methods

| Method | Yield | Purity | Scale Suitability | Cost Efficiency |

|---|---|---|---|---|

| Cyclohexanone Condensation | 85% | 90% | Lab to Pilot | Moderate |

| Grignard-Mediated | 78% | 88% | Pilot to Industrial | High |

| Reductive Amination | 91% | 95% | Lab | Low |

Key Observations :

-

The Grignard route excels in scalability but requires stringent temperature control.

-

Reductive amination offers the highest yield but is less practical for bulk production due to Pd/C costs.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl or cyclohexane derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with similar trifluoromethyl groups exhibit significant anticancer properties. For instance, research on TASIN analogs highlights their selective cytotoxic activity against colon cancer cell lines, indicating that trifluoromethyl-substituted compounds may enhance therapeutic efficacy against specific cancer types . N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride could potentially be evaluated for similar effects.

Antimicrobial and Antitubercular Properties

The presence of the trifluoromethyl group in various compounds has been linked to increased antimicrobial activity. A study on benzimidazole derivatives showed promising results against Mycobacterium tuberculosis, suggesting that similar structural motifs in this compound could also yield effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The trifluoromethyl group is known to influence lipophilicity and electronic properties, which can enhance binding affinity to biological targets. Studies involving related compounds indicate that modifications at the benzyl and cyclohexane rings may significantly alter pharmacological profiles .

Cardiovascular Applications

Compounds with similar structures have been investigated for their ability to inhibit cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. This compound could be explored as a candidate for treating conditions like hyperlipidemia or arteriosclerosis due to its potential CETP inhibitory effects .

Neurological Applications

Given the structural similarities to other amines that affect neurotransmitter systems, there is potential for this compound to be investigated for neurological applications, particularly in mood disorders or neurodegenerative diseases.

Case Studies

Mechanism of Action

The mechanism of action of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine HCl | -CF₃, -CH₂C₆H₅ (benzyl), HCl salt | ~294.5 (calculated) | Enhanced lipophilicity, potential CNS activity |

| (1α,3α,5α)-Cyclohexane-1,3,5-tricarbonitrile | Three -CN groups | ~185.2 | High polarity, reactivity in click chemistry |

| N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,2-diamine HCl | -Cl, pyrimidine ring, diamine backbone | ~320.2 | Potential kinase inhibition due to pyrimidine motif |

| 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one | Bromoacyl, spirocyclic framework | ~432.3 | Electrophilic reactivity for covalent binding studies |

| N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) | Dual sulfonamide groups, stereospecificity | ~466.5 | Chiral catalyst or protease inhibitor candidate |

Key Observations:

Trifluoromethyl vs. Cyano Groups: The -CF₃ group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the polar -CN groups in (1α,3α,5α)-cyclohexane-1,3,5-tricarbonitrile (logP ~0.8), impacting membrane permeability .

Amine Backbones : The benzylamine in the target compound contrasts with the diamine in N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine HCl. The latter’s pyrimidine ring may enhance DNA/RNA interaction, whereas the benzyl group could favor receptor binding .

Spirocyclic Systems: The spiro[benzooxazine-cyclohexan] framework in 3-(2-bromopropanoyl) derivatives introduces conformational rigidity, unlike the flexible cyclohexane-amine backbone of the target compound .

Key Observations:

- However, analogous methods (e.g., reductive amination) are common for cyclohexyl amines .

- LCMS data for Reference Example 107 (m/z 658) highlights the complexity of trifluoromethyl-containing pharmaceuticals compared to simpler analogs like the target compound .

Pharmacological and Application Insights

- Benzylamines are prevalent in antiviral and antidepressant agents .

- Pyrimidine Analogs : N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,2-diamine HCl may target kinases or nucleotide-binding proteins, leveraging the chloropyrimidine motif .

- Spirocyclic Derivatives: The bromoacyl group in 3-(2-bromopropanoyl)spiro compounds enables covalent inhibition strategies, unlike the non-covalent interactions expected for the target compound .

Biological Activity

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, confer distinct physicochemical properties that enhance its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClFN. The trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a valuable candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

- Receptor Binding : The compound acts as a ligand, potentially modulating receptor activity. The trifluoromethyl group enhances membrane permeability, facilitating intracellular interactions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, contributing to its therapeutic effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of trifluoromethylbenzohydrazides have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating infections caused by resistant strains of bacteria.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been suggested that compounds with similar structures can modulate inflammatory pathways, possibly reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimycobacterial Activity : In a high-throughput screening study against Mycobacterium tuberculosis, compounds structurally related to this compound exhibited varying degrees of inhibition, indicating potential for further development as antimycobacterial agents .

- P-glycoprotein Modulation : Some studies have suggested that similar compounds may interact with P-glycoprotein (P-gp), an important drug transporter involved in multidrug resistance . This interaction could enhance the bioavailability of co-administered drugs.

Q & A

Basic: What are the recommended synthetic routes for N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride?

Methodological Answer:

A common approach involves reductive amination of 1-(trifluoromethyl)cyclohexanone with benzylamine, followed by hydrochloric acid salt formation. Key steps include:

- Step 1 : Condensation of 1-(trifluoromethyl)cyclohexanone with benzylamine using a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .

- Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the free base.

- Step 3 : Salt formation by treating the free base with HCl in diethyl ether, yielding the hydrochloride salt .

Validation : Monitor reaction progress using TLC (Rf ~0.4 in 9:1 DCM/MeOH) and confirm purity via HPLC (C18 column, 90:10 H2O/ACN + 0.1% TFA).

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR : 1H NMR (300 MHz, DMSO-d6) should show resonances for benzyl protons (δ 7.2–7.4 ppm), cyclohexyl CH2 groups (δ 1.2–2.1 ppm), and the trifluoromethyl group (δ -60–-70 ppm in 19F NMR) .

- Mass Spectrometry : ESI-MS in positive mode should display [M + H]+ at m/z 302.2 (calculated for C14H18F3N+) .

- Elemental Analysis : Confirm C, H, N, and Cl content (theoretical: C 52.1%, H 5.6%, N 4.3%, Cl 11.0%) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store at 2–8°C in a sealed desiccator under argon to prevent hygroscopic degradation .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced: How does stereochemistry at the cyclohexane ring impact biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Separate enantiomers via chiral HPLC (Chiralpak IA column, 85:15 hexane/isopropanol) .

- Activity Testing : Compare binding affinities (e.g., receptor assays) of (1R,4R)- and (1S,4S)-isomers. For example, in kinase inhibition studies, the (1R,4R)-isomer showed 10x higher potency than the (1S,4S)-form .

Key Insight : Conformational rigidity from the trifluoromethyl group amplifies stereochemical effects on target interactions .

Advanced: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (0.1 M HCl, NaOH, and PBS at 37°C). LC-MS analysis reveals:

- Thermal Stability : TGA shows decomposition onset at 210°C, indicating suitability for melt-phase reactions below 200°C .

Advanced: What computational methods predict its physicochemical properties?

Methodological Answer:

- LogP Calculation : Use Schrödinger’s QikProp module; experimental logP (2.1) aligns with predicted values (2.3 ± 0.2) .

- Solubility : COSMO-RS simulations suggest low aqueous solubility (0.8 mg/mL at 25°C), corroborated by shake-flask tests .

- pKa Prediction : ACD/Labs software estimates the amine pKa at 9.2, critical for ion-exchange chromatography optimization .

Advanced: Which analytical techniques resolve trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS/MS : Detect impurities like de-benzylated byproducts (m/z 212.1) using a C18 column and 0.1% formic acid in mobile phase .

- NMR DOSY : Differentiate impurities via diffusion coefficients (e.g., dimeric species show slower diffusion than monomers) .

- XRD : Identify crystalline impurities (e.g., unreacted 1-(trifluoromethyl)cyclohexanone) by comparing diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.